molecular formula C13H9F3N2O4 B143379 3-Carboxy-5-methyl-N-(4-(trifluoromethyl)phenyl)-4-isoxazolecarboxamide CAS No. 134888-93-0

3-Carboxy-5-methyl-N-(4-(trifluoromethyl)phenyl)-4-isoxazolecarboxamide

Cat. No. B143379
M. Wt: 314.22 g/mol
InChI Key: QREXMXPNUAJXOG-UHFFFAOYSA-N
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Description

3-Carboxy-5-methyl-N-(4-(trifluoromethyl)phenyl)-4-isoxazolecarboxamide is a synthetic compound that has been widely used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential future applications. This compound is also known as CTIP, and it is a potent inhibitor of the enzyme phosphodiesterase 4 (PDE4).

Scientific Research Applications

Prodrug Development for Anti-inflammatory Agents

Patterson, Cheung, and Ernest (1992) investigated 3-Carboxy-5-methyl-N-(4-(trifluoromethyl)phenyl)-4-isoxazolecarboxamide as a new prodrug for an antiarthritic agent. This compound showed promise in being metabolized to yield plasma concentrations of an anti-inflammatory agent, demonstrating its potential in prodrug development (Patterson, Cheung, & Ernest, 1992).

Inhibition of Dihydroorotate Dehydrogenase

Knecht and Löffler (1998) found that isoxazole derivatives, including leflunomide and its metabolites, exhibit strong inhibitory effects on mitochondrial dihydroorotate dehydrogenase, an enzyme crucial in pyrimidine de novo synthesis. These findings are significant for understanding the drug's mechanism in immunosuppressive and antirheumatic therapy (Knecht & Löffler, 1998).

Herbicidal Activity

Hamper et al. (1995) studied a series of 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides, including compounds structurally related to 3-Carboxy-5-methyl-N-(4-(trifluoromethyl)phenyl)-4-isoxazolecarboxamide, for their herbicidal activity. These compounds showed significant activity against a range of weeds, indicating the potential of such structures in agricultural applications (Hamper et al., 1995).

Gene Expression Inhibition

Palanki et al. (2000) explored derivatives of this compound for their role in inhibiting NF-kappaB and AP-1 gene expression. Their findings contribute to understanding the compound's potential in modulating gene expression related to inflammation and immune response (Palanki et al., 2000).

Vibrational Spectral Analysis

Shahidha et al. (2014) conducted a vibrational spectral analysis of a related molecule, 5-methyl-N-[4-(trifluoromethyl) phenyl]-isoxazole-4-carboxamide, using FT-IR and FT-Raman spectroscopic techniques. This research provides insights into the molecular structure and bonding characteristics, which are essential for understanding the physical and chemical properties of these compounds (Shahidha et al., 2014).

properties

IUPAC Name

5-methyl-4-[[4-(trifluoromethyl)phenyl]carbamoyl]-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O4/c1-6-9(10(12(20)21)18-22-6)11(19)17-8-4-2-7(3-5-8)13(14,15)16/h2-5H,1H3,(H,17,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QREXMXPNUAJXOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C(=O)O)C(=O)NC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00159067
Record name 3-Carboxy-5-methyl-N-(4-(trifluoromethyl)phenyl)-4-isoxazolecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00159067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Carboxy-5-methyl-N-(4-(trifluoromethyl)phenyl)-4-isoxazolecarboxamide

CAS RN

134888-93-0
Record name 3-Carboxy-5-methyl-N-(4-(trifluoromethyl)phenyl)-4-isoxazolecarboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134888930
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Carboxy-5-methyl-N-(4-(trifluoromethyl)phenyl)-4-isoxazolecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00159067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JW Patterson, PS Cheung… - Journal of medicinal …, 1992 - ACS Publications
NH2 5-methyl-JV-[4-(trifluoromethyl) phenyl] isoxazole-4-carboxamide (HWA-486, 1) was most likely a prodrug for 2-cyano-3-hydroxy-jV-[4-(trifluoromethyl) phenyl]-2-bu-tenamide (A771726, 2) resulting from fragmentation of the isoxazole ring4 revealed a new type of metabolic trans-formation shown in eq 1. Our interest in modifying the
Number of citations: 51 pubs.acs.org

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